Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 3, a trifluoromethyl group at position 7, and an ethyl ester at position 6. This structure combines electron-withdrawing (trifluoromethyl, ester) and aromatic (4-chlorophenyl) substituents, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O2/c1-2-25-15(24)12-7-21-14-11(9-3-5-10(17)6-4-9)8-22-23(14)13(12)16(18,19)20/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSANLPFNJBDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and selectivity. Industrial production methods may involve the use of acyclic reagents and optimized reaction conditions to achieve efficient synthesis on a larger scale .
Chemical Reactions Analysis
Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups attached to the ring carbon and nitrogen atoms.
Cross-Coupling Reactions: Site-selective cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling, are commonly used to introduce alkynyl, aryl, or arylamine groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C16H11ClF3N3O2 and a molecular weight of 369.73 .
Synthesis and Reactions
Pyrazolo[1,5-a]pyrimidines can be synthesized through the reaction of pyrazole derivatives with dicarbonyl compounds, such as acetylacetone and ethyl acetoacetate . The reaction proceeds through a nucleophilic attack of the amino group on the keto function, followed by intermolecular cyclization and water or ethanol elimination . Pyrazolo[1,5-a]pyrimidines can also be obtained through the interaction of a starting material with α, β-unsaturated carbonyl compounds, such as 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one, 3-(furan-2-yl)-1-phenylprop-2-en-1-one, and 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, yielding diazenylbenzoate derivatives . Their synthesis can also result in 7-hydroxy-pyrazolo[1,5-a]pyrimidine derivatives .
Potential Applications
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potential in various applications:
- Antituberculosis Agents Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been identified as a potential antituberculosis lead through high-throughput whole-cell screening .
- Anticancer Agents 1H-Pyrazolo[3,4-d]pyrimidine derivatives have been reported as essential pharmacophores in many anticancer agents and EGFR-TKIs . Phenylpyrazolo[3,4-d]pyrimidine-based multitarget inhibitors have shown significant potential for anticancer treatment .
- Antibacterial and Antibiofilm Activities Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been assessed for their antibacterial and antibiofilm activities .
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit various enzymes and receptors, leading to therapeutic effects. For example, its derivatives have been identified as inhibitors of carboxylesterase, translocator protein, and PDE10A, which are involved in various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with its analogs:
Key Findings from Comparative Analysis
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (CF₃) vs. Methyl (CH₃): The CF₃ group at position 7 significantly increases lipophilicity (XLogP3 ~3.1 for CF₃ analogs vs. ~2.5 for CH₃) and metabolic stability compared to methyl-substituted analogs .
- Position of Ester Group: Ethyl esters at position 6 (vs. 5 or 3) enhance solubility in polar solvents (e.g., ethanol/water mixtures used in Suzuki reactions) .
- Aromatic vs. Aliphatic Substituents: 4-Chlorophenyl at position 3 improves π-π stacking in biological targets compared to aliphatic groups (e.g., cyclopropyl), as seen in kinase inhibitors .
Pharmacological Implications
- Antimicrobial Activity: Analogs with CF₃ and chlorophenyl groups exhibit biofilm inhibition (e.g., 5e in ) and antifungal activity (e.g., compound 5k in ) .
- Kinase Inhibition: Trifluoromethylated pyrazolo[1,5-a]pyrimidines show promise as B-Raf kinase inhibitors, with ester groups critical for binding .
Biological Activity
Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H11ClF3N3O2
- Molecular Weight : 369.73 g/mol
- CAS Number : 685107-03-3
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 5.40 | 0.01 |
| Celecoxib | 0.05 | 0.10 |
The selectivity index for this compound indicates a preference for COX-2 inhibition, which is beneficial for reducing inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings suggest its potential as a lead compound in developing new antimicrobial agents .
3. Anticancer Potential
The anticancer activity of pyrazolo[1,5-a]pyrimidines has been explored in various cancer cell lines. The compound exhibits cytotoxic effects against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 22.73 |
| HepG2 | 20.08 |
| A549 | 3.71 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies
A notable study investigated the compound's effect on inflammatory pathways in a murine model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells .
Q & A
Q. How do electronic effects of substituents impact photophysical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
